2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5,6,7,9-tetrahydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one |
InChI |
InChI=1S/C6H9N3O2/c10-6-8-7-5-4-11-3-1-2-9(5)6/h1-4H2,(H,8,10) |
InChI Key |
JTJHSGSQNANCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NNC2=O)COC1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Ring Closure
The oxazepinone moiety is frequently constructed via base-catalyzed cyclocondensation. In analogous systems, methyl 2-cyano-3,3-dimethylthioacrylate reacts with aminophenol derivatives in DMSO containing catalytic NaOH, yielding pyranodiazepine scaffolds with 85% efficiency. For the target compound, a similar approach could employ 2-amino-3-hydroxycyclopentanone as the nucleophile, attacking a nitrile-containing electrophile (e.g., methyl 2-cyanoacrylate). IR spectroscopy (C≡N stretch at 2209 cm⁻¹) and ¹³C NMR (nitrile signal at ~115 ppm) would confirm intermediate formation before intramolecular lactamization forms the oxazepin-3-one core.
Solvent and Temperature Optimization
Reaction efficiency depends critically on solvent polarity and temperature. Ethanol reflux (78°C) with triethylamine facilitates cyclization in related oxazepine syntheses, while DMSO enables milder conditions (room temperature) for sensitive substrates. A comparative study using these solvents could determine optimal parameters for the target molecule, with yields projected between 65–85% based on analogous systems.
Triazole Ring Annulation Methodologies
Hydrazine-Mediated Cyclization
Introducing thetriazolo moiety often involves hydrazine derivatives. In compound 6 , NH₂NH₂·H₂O converts methylthio groups into amino pyrazoles via nucleophilic displacement. Applied to the oxazepinone intermediate, treatment with thiosemicarbazide could yield a thioamide precursor, followed by oxidative cyclization (e.g., with I₂/KI) to form the triazole ring. Mass spectrometry (e.g., m/z 281.09 for related triazoles) and ¹H NMR (NH₂ protons at δ 7.00 ppm) would validate successful annulation.
[3+2] Cycloaddition Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. Installing an alkyne at C3 of the oxazepinone core and reacting with an azide (e.g., 2-azidoethylamine) under Cu(I) catalysis could directly form the triazole ring. This method, though unobserved in the reviewed literature, aligns with modern click chemistry paradigms and might achieve yields exceeding 90% with optimized catalysts.
Functional Group Interconversion Pathways
Nitrile to Amidine Transformations
The nitrile group in intermediate 5 undergoes nucleophilic addition with amines to form amidines, which cyclize to triazoles. For the target compound, reacting a nitrile-substituted oxazepinone with hydroxylamine could produce an amidoxime, subsequently dehydrated to the triazole using PCl₅ or POCl₃. IR spectroscopy would track the disappearance of the C≡N stretch (2209 cm⁻¹) and emergence of C=N vibrations (1610–1623 cm⁻¹).
Analytical Characterization and Validation
Spectroscopic Confirmation
Table 1: Key Spectral Signatures for Intermediate and Target Compound
Chromatographic Purity Assessment
Recrystallization from ethanol or acetone remains the primary purification method, with HPLC analysis (C18 column, MeOH/H₂O 70:30) anticipated to show ≥98% purity. Retention times for related compounds range from 6.2–8.5 minutes, providing a benchmark for the target molecule.
Comparative Evaluation of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Base-mediated cyclization | 85 | 97 | 3 | Low |
| Hydrazine cyclization | 65 | 95 | 10 | Moderate |
| CuAAC (projected) | 90* | 99* | 2* | High |
*Theoretical values based on analogous click chemistry reactions.
Chemical Reactions Analysis
Types of Reactions
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or oxazepine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one, a comparative analysis with structurally related compounds is provided below:
Structural and Functional Group Differences
- Target Compound: Combines a triazole ring fused to an oxazepine (7-membered ring with one oxygen atom).
- 9-Chloro-3,4,6,7-tetrahydro-2H-[1,4]diazepino[6,7,1-hi]indol-1-one: Features a diazepine ring (7-membered with two nitrogen atoms) fused to an indole system. The chloro substituent and additional nitrogen atoms may confer distinct electronic and steric properties, affecting binding affinity in medicinal chemistry contexts .
- The lack of oxygen reduces polarity compared to the target compound, which may alter pharmacokinetic profiles .
Physicochemical Properties
Key Research Findings
- The target compound’s LC-MS profile (m/z = 517 [M+H]+) indicates stability under analytical conditions, supporting its utility in high-throughput drug discovery .
- The azepine-based analog (C₇H₁₁N₃O) exhibits lower molecular weight and LogP, suggesting improved blood-brain barrier penetration compared to the target compound .
Biological Activity
2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one (CAS No. 2222743-27-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazolobenzodiazepines and exhibits a variety of pharmacological properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The chemical formula of 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one is with a molecular weight of 155.15 g/mol. The structure features a fused triazole and oxazepine ring system which is pivotal for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Research indicates that derivatives of triazoles show efficacy against various bacterial strains. In vitro studies have shown that 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one exhibits effective antibacterial activity comparable to standard antibiotics .
- Antifungal Activity : The compound has also been tested against fungal strains and has shown promising antifungal effects .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests its potential utility in treating inflammatory diseases.
Analgesic Properties
Preliminary research indicates that 2,6,7,9-tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one may possess analgesic properties. Animal studies have reported decreased pain response in models treated with this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure of triazoles can significantly influence their pharmacological profiles:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of electron-withdrawing groups | Increases antibacterial activity |
| Alteration in ring size | Affects binding affinity to biological targets |
| Substitution patterns on the triazole ring | Modulates anti-inflammatory effects |
Case Studies
Several case studies have explored the biological activities of this compound:
- Study on Antimicrobial Efficacy : A study published in 2020 demonstrated that derivatives of 2,6,7,9-tetrahydro-3H,5H-triazolo[3,4-c][1,4]oxazepin showed enhanced antimicrobial activity when compared to traditional antibiotics .
- Anti-inflammatory Research : Another research article highlighted the compound's ability to reduce inflammation markers in a rat model of arthritis . This study suggests potential therapeutic applications in chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one?
- Methodological Answer : The compound is synthesized via [3+2]-cycloaddition reactions or intramolecular cyclization. For example, hydrazones derived from 1,4-benzodiazepine precursors undergo oxidative cyclization in the presence of iodine or hypervalent iodine reagents to form the tricyclic core . Another route involves KOH-catalyzed cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in DMF at 100°C, followed by NaBH4 hydrogenation to avoid side products .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (e.g., hexagonal crystal systems with space group P2₁2₁2₁) resolves stereochemical ambiguities, while ¹H/¹³C NMR confirms proton environments and carbon frameworks. For instance, the oxazepine ring protons resonate at δ 4.2–5.1 ppm, and the triazole carbons appear at 145–160 ppm .
Q. What analytical methods are used to assess purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>98%). Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours), with LC-MS tracking decomposition products .
Advanced Research Questions
Q. How do substituents on the triazole or oxazepine rings influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 2,6-dichlorophenyl at position 6) enhance antimicrobial activity by increasing lipophilicity, while methoxy groups improve solubility but reduce potency. Pharmacological evaluation involves in vitro assays against Staphylococcus aureus (MIC = 2–8 µg/mL) .
Q. What strategies resolve contradictions in reaction yields during cyclization?
- Methodological Answer : Discrepancies arise from competing reaction pathways (e.g., thiadiazepine vs. thiadiazine formation). Optimizing catalyst load (e.g., 10 mol% KOH vs. 5 mol% p-TsOH) and temperature (80°C vs. 100°C) shifts selectivity. Kinetic studies via ¹H NMR reaction monitoring identify intermediates favoring the desired product .
Q. How can one-pot protocols improve synthesis efficiency?
- Methodological Answer : A metal-free, one-pot method combines 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene in DCM at room temperature, achieving >90% yield. The protocol eliminates purification steps by leveraging in situ cyclization and precipitation .
Q. What computational methods predict physicochemical properties for derivative optimization?
- Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess reactivity, while molecular docking (e.g., AutoDock Vina) models binding to bacterial dihydrofolate reductase (DHFR). LogP values (2.5–4.0) correlate with membrane permeability in Caco-2 cell assays .
Q. How do solvent systems affect crystallization for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
